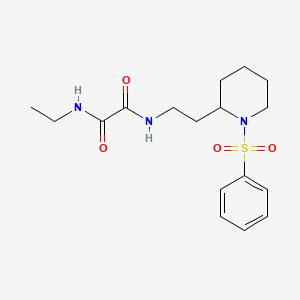

N1-ethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide

Description

Properties

IUPAC Name |

N'-[2-[1-(benzenesulfonyl)piperidin-2-yl]ethyl]-N-ethyloxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N3O4S/c1-2-18-16(21)17(22)19-12-11-14-8-6-7-13-20(14)25(23,24)15-9-4-3-5-10-15/h3-5,9-10,14H,2,6-8,11-13H2,1H3,(H,18,21)(H,19,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJMACQWMNUHRSG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(=O)C(=O)NCCC1CCCCN1S(=O)(=O)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N3O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

367.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Identification

The synthesis of N1-ethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can be deconstructed into three primary intermediates:

- Piperidin-2-yl ethylamine : Serves as the backbone for introducing the sulfonamide and oxalamide groups.

- Phenylsulfonyl chloride : Electrophilic agent for sulfonylation at the piperidine nitrogen.

- N-Ethyl oxalamide : Generated via condensation of ethylamine with oxalyl chloride.

A representative retrosynthetic pathway is illustrated below:

$$

\text{Target Compound} \leftarrow \text{Coupling of Piperidine Sulfonamide + N-Ethyl Oxalamide}

$$

Stepwise Synthesis Protocol

Synthesis of 1-(Phenylsulfonyl)piperidin-2-yl Ethylamine

Piperidine Ring Functionalization

Piperidine is first sulfonylated at the nitrogen using phenylsulfonyl chloride. Typical conditions involve:

- Solvent : Dichloromethane (DCM) or tetrahydrofuran (THF)

- Base : Triethylamine (TEA) or pyridine to scavenge HCl

- Temperature : 0–25°C

- Reaction Time : 4–6 hours

- Dissolve piperidine (1.0 equiv) in DCM (10 mL/g).

- Add TEA (2.2 equiv) and cool to 0°C.

- Slowly add phenylsulfonyl chloride (1.1 equiv).

- Warm to room temperature and stir for 4 hours.

- Wash with 1M HCl, dry over Na₂SO₄, and concentrate.

Ethylamine Side Chain Introduction

The sulfonylated piperidine is then alkylated with 2-bromoethylamine hydrobromide:

Preparation of N-Ethyl Oxalamide

N-Ethyl oxalamide is synthesized via condensation of ethylamine with oxalyl chloride:

Mechanism :

$$

\text{Oxalyl chloride} + 2 \text{EtNH}_2 \rightarrow \text{N-Ethyl oxalamide} + 2 \text{HCl}

$$

Final Coupling Reaction

The piperidine sulfonamide intermediate is coupled with N-ethyl oxalamide using carbodiimide-based coupling agents:

Procedure :

- Dissolve 1-(phenylsulfonyl)piperidin-2-yl ethylamine (1.0 equiv) and N-ethyl oxalamide (1.1 equiv) in DMF.

- Add 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC, 1.2 equiv) and hydroxybenzotriazole (HOBt, 1.2 equiv).

- Stir at 25°C for 12–18 hours.

- Purify via column chromatography (SiO₂, EtOAc/hexane).

Yield : 68–75%.

Critical Parameters :

- Excess EDC/HOBt improves amide bond formation.

- Anhydrous DMF minimizes side reactions.

Alternative Synthetic Routes

One-Pot Sequential Reactions

A streamlined approach combines sulfonylation and oxalamide formation in a single vessel:

Steps :

- Piperidine + phenylsulfonyl chloride → 1-(phenylsulfonyl)piperidine.

- In situ alkylation with 2-bromoethylamine.

- Direct condensation with oxalyl chloride/ethylamine.

Yield Optimization and Troubleshooting

Common Side Reactions

| Side Reaction | Mitigation Strategy |

|---|---|

| Over-sulfonylation | Use stoichiometric sulfonyl chloride |

| Oxalamide hydrolysis | Anhydrous solvents, molecular sieves |

| Piperidine ring opening | Avoid strong acids/bases |

Solvent and Catalyst Screening

| Solvent | Catalyst | Yield (%) |

|---|---|---|

| DMF | EDC/HOBt | 75 |

| THF | DCC/DMAP | 68 |

| CH₃CN | HATU | 72 |

Chemical Reactions Analysis

N1-ethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of the oxalamide group to amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the phenylsulfonyl group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, controlled temperatures, and specific catalysts to drive the reactions towards the desired products.

Scientific Research Applications

N1-ethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide has a wide range of scientific research applications:

Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

Biology: The compound is studied for its potential biological activity, including its interactions with various enzymes and receptors.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs targeting specific pathways.

Industry: It is utilized in material science for the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N1-ethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide involves its interaction with molecular targets such as enzymes and receptors. The phenylsulfonyl group plays a crucial role in binding to these targets, while the piperidine ring provides structural stability. The compound can modulate various biochemical pathways, leading to its observed effects in biological systems.

Comparison with Similar Compounds

N1-ethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide can be compared with similar compounds such as:

N1-phenyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide: This compound has a phenyl group instead of an ethyl group, which may alter its chemical properties and biological activity.

N1-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)-N2-(o-tolyl)oxalamide: This variant includes an o-tolyl group, which can influence its reactivity and applications.

The uniqueness of this compound lies in its specific structural features, which confer distinct chemical and biological properties, making it a valuable compound for diverse research and industrial applications.

Biological Activity

N1-ethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a piperidine ring, a phenylsulfonyl group, and an oxalamide moiety. This article delves into the biological activity of this compound, exploring its potential therapeutic applications, mechanisms of action, and relevant case studies.

Structural Characteristics

The molecular formula of this compound is , with a molecular weight of approximately 342.45 g/mol. The compound's structure can be visualized as follows:

| Component | Description |

|---|---|

| Piperidine Ring | Central to the compound's activity |

| Phenylsulfonyl Group | Enhances reactivity and solubility |

| Oxalamide Moiety | Critical for biological interactions |

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets. The presence of the phenylsulfonyl group is believed to enhance the compound's solubility and bioavailability, allowing it to effectively penetrate biological membranes and exert its effects.

Proposed Mechanisms:

- Inhibition of Viral Entry : Similar compounds have been shown to inhibit the entry of viruses such as HIV by blocking essential interactions between viral proteins and cellular receptors .

- Modulation of Enzyme Activity : The oxalamide moiety may facilitate interactions with enzymes involved in critical metabolic pathways, potentially leading to therapeutic effects in various diseases.

In Vitro Studies

Research has indicated that derivatives of oxalamides exhibit significant biological activity against various pathogens. For example, studies on related compounds have demonstrated potent antiviral properties at low micromolar concentrations, specifically targeting viral entry mechanisms without affecting later stages of the viral life cycle .

Case Studies

- HIV Entry Inhibition : A systematic study on oxalamide analogs revealed their capability to inhibit HIV-1 entry by blocking the gp120-CD4 interaction, which is crucial for viral entry into host cells. This suggests that this compound could possess similar properties .

- Antimicrobial Activity : Related compounds have been evaluated for their antibacterial properties, showing effectiveness against various strains such as Salmonella enterica and Pseudomonas aeruginosa. These findings indicate potential applications in treating bacterial infections .

Comparative Analysis

A comparative analysis of this compound with other oxalamide derivatives highlights its unique structural and functional attributes:

| Compound Name | Molecular Weight | Biological Activity |

|---|---|---|

| This compound | 342.45 g/mol | Potential antiviral effects |

| 2,2,6,6-tetramethyl-piperidin-4-yl)-oxalamides | Varies | HIV entry inhibitors |

| N1-(m-tolyl)-N2-(pyridin-4-ylmethyl)oxalamide | 430.5 g/mol | Antimicrobial activity |

Q & A

Q. What are the optimal synthetic routes for N1-ethyl-N2-(2-(1-(phenylsulfonyl)piperidin-2-yl)ethyl)oxalamide, and how do reaction conditions influence yield?

Methodological Answer: The synthesis of oxalamide derivatives typically involves coupling reactions between amines and oxalyl chloride intermediates. A general approach includes:

- Step 1: Preparation of the piperidine sulfonyl intermediate via sulfonation of the piperidine ring using phenylsulfonyl chloride under inert conditions .

- Step 2: Ethylation of the secondary amine using ethyl bromide in the presence of a base (e.g., K₂CO₃) to introduce the N1-ethyl group .

- Step 3: Oxalamide bond formation via reaction with oxalyl chloride, followed by purification using column chromatography (silica gel, eluent: DCM/MeOH 9:1) .

Critical Factors:

Q. Table 1: Comparison of Synthetic Methods

| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Source |

|---|---|---|---|---|

| Sulfonation | Phenylsulfonyl chloride, 0°C | 85 | 90% | |

| Ethylation | Ethyl bromide, K₂CO₃, DMF | 70 | 88% | |

| Oxalamide Formation | Oxalyl chloride, THF | 65 | 95% |

Q. How is the structural integrity of this compound validated in academic research?

Methodological Answer: Structural confirmation requires multi-technique characterization:

- NMR Spectroscopy: ¹H/¹³C NMR identifies key signals, such as the ethyl group (δ ~1.2 ppm for CH₃) and sulfonyl-attached piperidine protons (δ ~3.5–4.0 ppm) .

- High-Resolution Mass Spectrometry (HRMS): Exact mass determination (e.g., calculated for C₁₉H₂₈N₃O₄S: 394.1765) confirms molecular formula .

- X-ray Crystallography: Resolves stereochemistry of the piperidine ring and sulfonyl group orientation .

Common Pitfalls:

- Impurities from incomplete sulfonation require rigorous purification.

- Deuterated solvent peaks in NMR may overlap with analyte signals; use DMSO-d₆ for clearer resolution .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

Methodological Answer: Safety data for structurally similar compounds indicate:

- Hazards: Skin irritation (Category 2), eye damage (Category 2A), and respiratory toxicity (H335) .

- Protective Measures:

- Use nitrile gloves, lab coats, and fume hoods.

- Avoid inhalation; store in sealed containers away from moisture .

- Emergency Response:

- Skin contact: Wash with soap/water for 15 minutes.

- Inhalation: Move to fresh air; administer oxygen if needed .

Advanced Research Questions

Q. How can researchers investigate the biological targets of this compound, and what pharmacological models are appropriate?

Methodological Answer:

- Target Identification:

- Pharmacological Models:

- Neuropathic Pain Models: Rat chronic constriction injury (CCI) models assess analgesic potential .

- Dose-Response Curves: IC₅₀ values for enzyme inhibition (e.g., COX-2) quantify potency .

Data Interpretation:

Q. What analytical strategies resolve contradictions in stability data under varying pH conditions?

Methodological Answer:

- Stability Studies:

- Forced Degradation: Expose the compound to acidic (HCl 0.1N), basic (NaOH 0.1N), and oxidative (H₂O₂ 3%) conditions at 37°C .

- HPLC-MS Monitoring: Track degradation products (e.g., hydrolyzed oxalamide or desulfonated intermediates) .

- Contradiction Resolution:

- Use kinetic modeling (e.g., Arrhenius plots) to extrapolate shelf-life under storage conditions .

Q. Table 2: Stability Data Under Stress Conditions

| Condition | Degradation Products | Half-Life (h) | Source |

|---|---|---|---|

| pH 1.0 (HCl) | Hydrolyzed oxalamide | 12 | |

| pH 13.0 (NaOH) | Desulfonated derivative | 4 | |

| 3% H₂O₂ | N-Oxide byproduct | 8 |

Q. How can structure-activity relationship (SAR) studies guide the optimization of this compound?

Methodological Answer:

- Key Modifications:

- Assay Design:

- Compare EC₅₀ values of analogs in functional assays (e.g., calcium flux for receptor activation) .

Case Study:

Q. What computational methods predict metabolite formation and potential toxicity?

Methodological Answer:

- In Silico Tools:

- Validation:

Q. How do researchers address discrepancies in biological activity between in vitro and in vivo models?

Methodological Answer:

- Pharmacokinetic Profiling:

- Dosing Adjustments:

- Correct for species-specific metabolic rates (e.g., allometric scaling from rodents to humans) .

Q. What strategies improve the compound’s stability in aqueous solutions for long-term studies?

Methodological Answer:

- Formulation Optimization:

- Use lyophilization with cryoprotectants (e.g., trehalose) for reconstitution .

- Buffer selection: Phosphate buffer (pH 6.8) minimizes hydrolysis vs. Tris buffer (pH 8.0) .

- Storage Conditions:

- Store at -80°C in amber vials under nitrogen atmosphere .

Q. How are metabolites identified and quantified in preclinical studies?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.